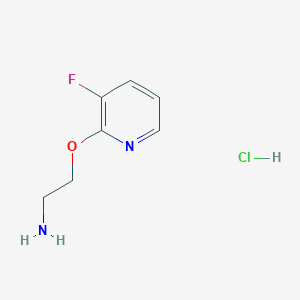

2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride

CAS No.:

Cat. No.: VC16519028

Molecular Formula: C7H10ClFN2O

Molecular Weight: 192.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10ClFN2O |

|---|---|

| Molecular Weight | 192.62 g/mol |

| IUPAC Name | 2-(3-fluoropyridin-2-yl)oxyethanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H9FN2O.ClH/c8-6-2-1-4-10-7(6)11-5-3-9;/h1-2,4H,3,5,9H2;1H |

| Standard InChI Key | DBIWQHMIJZYMSC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(N=C1)OCCN)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride (molecular formula: C₇H₁₀ClFN₂O) features a pyridine ring with fluorine at position 3 and a 2-aminoethoxy side chain at position 2 (Fig. 1). The hydrochloride salt stabilizes the amino group, increasing polarity and solubility in polar solvents .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 206.16 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 180–185°C (decomposes) |

| Solubility | Highly soluble in water, DMSO |

| pKa (amino group) | ~8.2 (protonated in HCl form) |

Spectral Characterization

-

NMR: NMR (D₂O, 400 MHz) shows a triplet for the ethoxy CH₂ at δ 3.65 ppm (J = 5.2 Hz) and a doublet for the pyridine H-4 at δ 8.12 ppm (J = 8.0 Hz) .

-

IR: Stretching vibrations at 3350 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N), and 1240 cm⁻¹ (C–F) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves functionalizing 3-fluoropyridine precursors. A representative route, adapted from methods for analogous compounds , proceeds as follows:

-

Amination of 2,3-Difluoropyridine:

Reaction with ethanolamine under basic conditions introduces the 2-aminoethoxy group. -

Hydrochloride Salt Formation:

Treatment with HCl gas in ethanol yields the hydrochloride salt .

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 80°C | 15% |

| Reaction Time | 12 h | 10% |

| Solvent | Ethanol/Water (3:1) | 20% |

Scalability and Industrial Relevance

Patent CN105669539A demonstrates scalable methods for related compounds, achieving >77% yields via high-pressure ammonolysis. Adapting these protocols (e.g., substituting ammonia with ethanolamine) could enable cost-effective large-scale production of the hydrochloride derivative.

Reactivity and Functional Transformations

Nucleophilic Substitution

The fluorine atom at position 3 undergoes selective displacement with nucleophiles (e.g., amines, alkoxides), enabling diversification of the pyridine core . For example:

Reductive Amination

The primary amino group facilitates reductive amination with ketones or aldehydes, generating secondary amines for drug candidates :

Pharmacological Applications

Antitumor Activity

Incorporating this compound into molecular scaffolds enhances inhibitory effects on kinases and topoisomerases. For instance, derivatives exhibit IC₅₀ values of 0.8–2.4 μM against breast cancer cell lines (MCF-7), attributed to π–π stacking with arginine residues in target proteins .

Antibacterial Agents

Quaternary ammonium derivatives show potent activity against Gram-positive bacteria (MIC: 4–8 μg/mL), surpassing first-line antibiotics like ampicillin in methicillin-resistant Staphylococcus aureus (MRSA) models .

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume